5-Isopropyl-5-methylhydantoin: Structural Dynamics, Synthesis, and Applications in Peptidomimetics
5-Isopropyl-5-methylhydantoin: Structural Dynamics, Synthesis, and Applications in Peptidomimetics
Executive Summary
In the realm of modern drug development and peptidomimetics, the synthesis of sterically constrained, unnatural amino acids is critical for imparting proteolytic stability to peptide-based therapeutics. 5-Isopropyl-5-methylhydantoin (IUPAC: 5-methyl-5-(propan-2-yl)imidazolidine-2,4-dione) serves as a highly stable, isolable intermediate in the synthesis of
Structural and Physicochemical Profiling
5-Isopropyl-5-methylhydantoin features a five-membered imidazolidine-2,4-dione core. The C5 position is disubstituted with both a methyl and an isopropyl group, creating a sterically congested chiral center. This specific substitution pattern is highly valuable; when hydrolyzed, it yields
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound (1)[1]:
| Parameter | Value |
| IUPAC Name | 5-methyl-5-(propan-2-yl)imidazolidine-2,4-dione |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Molecular Weight | 156.18 g/mol |
| Monoisotopic Mass | 156.08987 Da |
| SMILES String | CC(C)C1(C(=O)NC(=O)N1)C |
| Hydrogen Bond Donors | 2 (Imide N-H groups) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O atoms) |
Stereochemical Dynamics
The C5 carbon is a stereocenter, meaning the compound exists as enantiomers. Crystallographic studies demonstrate that racemic 5-isopropyl-5-methylhydantoin crystallizes as a true racemic compound rather than a conglomerate, with a melting point approximately 25 °C lower than the pure enantiomer (2)[2]. In the solid state, the molecules self-assemble via robust N−H···O hydrogen bonds to form R22(8) rings, which further link into infinite one-dimensional homochiral tapes[2].
Synthetic Methodology: The Bucherer-Bergs Advantage
Mechanistic Causality
To synthesize
The Bucherer-Bergs reaction is the superior choice. By introducing ammonium carbonate alongside potassium cyanide, the transient aminonitrile is immediately trapped by carbon dioxide and ammonia, undergoing cyclization to form the highly stable hydantoin ring. Because the hydantoin is thermodynamically stable and often precipitates out of the solvent, it drives the reaction equilibrium to completion via Le Chatelier's principle.
Figure 1: Bucherer-Bergs synthesis workflow for 5-isopropyl-5-methylhydantoin.
Self-Validating Experimental Protocol: Bucherer-Bergs Synthesis
Caution: This protocol utilizes highly toxic potassium cyanide and generates pressure. Perform strictly in a certified fume hood behind a blast shield.
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Co-Solvent Preparation: In a pressure-rated vessel, dissolve 1.0 equivalent of methyl isopropyl ketone in a 1:1 mixture of ethanol and water. Causality: Ethanol solubilizes the organic ketone, while water is strictly required to dissolve the inorganic salts, ensuring a homogeneous biphasic reaction interface.
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Reagent Addition: Add 4.0 equivalents of ammonium carbonate and 2.0 equivalents of potassium cyanide. Causality: Excess ammonium carbonate acts as an in-situ source of both ammonia (for imine formation) and carbon dioxide (for hydantoin ring closure).
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Pressurized Cyclization: Seal the vessel and heat to 60–70 °C for 16 hours. Causality: Heating accelerates the nucleophilic attack on the sterically hindered ketone. Sealing the vessel is mandatory; otherwise, the volatile NH₃ and CO₂ gases will escape, arresting the reaction.
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In-Process Validation: Extract a micro-aliquot, quench with bleach (to destroy residual cyanide), and run TLC (Hexane:EtOAc 7:3). The reaction is complete when the ketone spot disappears.
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Isolation: Cool the vessel to 0–5 °C. The product, 5-isopropyl-5-methylhydantoin, will precipitate as a white solid. Filter and wash with ice-cold water.
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Post-Process Validation (FT-IR): Analyze the dried precipitate. A successful synthesis is validated by the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of two distinct imide C=O stretches (~1770 cm⁻¹ and 1710 cm⁻¹) alongside a sharp N-H stretch (~3200 cm⁻¹).
Downstream Application: Hydrolysis to -Methylvaline
The robust nature of the hydantoin ring makes it an excellent storage form for unnatural amino acids. However, unlocking the free amino acid (
Figure 2: Alkaline hydrolysis of 5-isopropyl-5-methylhydantoin to α-methylvaline.
Self-Validating Experimental Protocol: Alkaline Hydrolysis
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Ring Opening: Suspend 5-isopropyl-5-methylhydantoin in a 25% w/v aqueous solution of sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂). Reflux vigorously at 100–110 °C for 24–48 hours. Causality: The steric bulk of the isopropyl group shields the carbonyl carbons, necessitating harsh, prolonged thermodynamic conditions to force the double hydrolysis of the ring.
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In-Process Validation (Ninhydrin Test): Spot a neutralized aliquot of the reaction mixture onto filter paper and apply Ninhydrin reagent. Heat gently. A deep purple color validates the successful liberation of the primary amine. The starting hydantoin is Ninhydrin-negative.
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Isoelectric Precipitation: Cool the mixture to room temperature. Carefully add 6M HCl dropwise until the pH reaches the isoelectric point of
-methylvaline (typically around pH 6.0). -
Isolation: Collect the precipitated rac-
-methylvaline via vacuum filtration. Wash with cold water and dry under high vacuum. -
Post-Process Validation (LC-MS): Confirm the product via Liquid Chromatography-Mass Spectrometry. The spectrum must show an [M+H]⁺ peak at m/z 132.1, confirming the molecular weight of
-methylvaline (131.17 g/mol ).
(Note: For applications requiring enantiopure amino acids, the racemic hydantoin or the resulting racemic amino acid can be subjected to enzymatic resolution or chiral chromatography, similar to methods used for thiohydantoin derivatives (4)[4].)
References
- PubChemLite - 5-isopropyl-5-methylhydantoin (C7H12N2O2). uni.lu.
- Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin. European Journal of Chemistry.
- 2-Methyl-L-proline | 42856-71-3. Benchchem.
- Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry.
Sources
- 1. PubChemLite - 5-isopropyl-5-methylhydantoin (C7H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin | European Journal of Chemistry [eurjchem.com]
- 3. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]
- 4. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]
